Zinc arsenate
Description
Structure
2D Structure
Properties
IUPAC Name |
trizinc;diarsorate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/2AsH3O4.3Zn/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBPLFWXEXNIJU-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn3(AsO4)2, As2O8Zn3 | |
| Record name | ZINC ARSENATE | |
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| Record name | zinc arsenate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
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DSSTOX Substance ID |
DTXSID50894931 | |
| Record name | Zinc orthoarsenate | |
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Molecular Weight |
474.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zinc arsenate is a white powder. Toxic by inhalation and ingestion., Octahydrate: White odorless powder; [MSDSonline] | |
| Record name | ZINC ARSENATE | |
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| Record name | Zinc arsenate | |
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Density |
3.31 at 59 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | ZINC ARSENATE | |
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CAS No. |
13464-33-0; 13464-44-3; 28838-01-9; 28838-02-0, 1303-39-5, 13464-44-3 | |
| Record name | ZINC ARSENATE | |
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| Record name | Zinc arsenate | |
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| Record name | Zinc ortho-arsenate | |
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| Record name | Zinc arsenate | |
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| Record name | ZINC ORTHOARSENATE | |
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Synthetic Methodologies and Formation Pathways of Zinc Arsenate Compounds
Controlled Synthesis of Crystalline Zinc Arsenate Phases
Laboratory synthesis allows for the precise control of reaction conditions to produce crystalline this compound materials with desired properties.
Solution-mediated precipitation is a common method for synthesizing this compound compounds. This involves reacting soluble zinc salts with soluble arsenate salts in an aqueous medium, often under controlled pH conditions. The resulting precipitate's crystallinity and phase depend heavily on the specific precursors, concentrations, pH, and reaction time.
For instance, a study reported the synthesis of a crystalline this compound (III) with the chemical formula Zn(AsO₂)₂ and a monoclinic crystal lattice. This was achieved by reacting zinc sulfate (B86663) solution with an arsenious solution (derived from dissolving As₂O₃ in NaOH) under specific conditions: a NaOH concentration of 1 L, an OH⁻/As ratio of 1:1, a Zn/As ratio of 1:2, a reaction temperature of 80°C, a reaction time of 2 hours, and a washing pH of 6 imim.pl. This method yielded significant extraction percentages of arsenic (77.70%) and zinc (46.37%) imim.pl. Another approach involves solution-mediated synthesis to create three-dimensional zinc arsenates with intersecting helical channels, such as [NH₃(CH₂)₃NH₂(CH₂)₂NH₃][Zn₄(AsO₄)₃(HAsO₄)]·H₂O iisc.ac.in.
Table 1: Selected Laboratory Synthesis Methods for Zinc Arsenates
| Method | Precursors | Key Parameters | Resulting Phase/Structure | Reference |
| Precipitation | ZnSO₄, As₂O₃/NaOH | NaOH (1 L), OH⁻/As (1:1), Zn/As (1:2), Temp. 80°C, Time 2h, Wash pH 6 | Crystalline Zn(AsO₂)₂ (this compound (III)), monoclinic | imim.pl |
| Solution Mediated Synthesis | Zn salt, As source, organic template (e.g., amine) | pH, concentration, temperature, time | Three-dimensional this compound with channels, e.g., [NH₃(CH₂)₃NH₂(CH₂)₂NH₃][Zn₄(AsO₄)₃(HAsO₄)]·H₂O | iisc.ac.in |
| Hydrothermal Synthesis (Open-Framework) | Zn salts, As source, amine template (e.g., DPTA) | Mild hydrothermal conditions (temperature, pressure) | Open-framework this compound, e.g., [{NH₃(CH₂)₃NH₂(CH₂)₃NH₃}₂][Zn₆(AsO₄)₄(HAsO₄)₃]·H₂O | rsc.org |
| Hydrothermal Synthesis (Open-Framework) | Metal salts (M=Na, K, Rb), Zn salts, As source | Hydrothermal conditions (temperature, pressure), presence of organic template | Microporous this compound frameworks, e.g., K₃Zn₄O(AsO₄)₃·4H₂O (cubic) | acs.org |
Hydrothermal synthesis, involving reactions in aqueous solutions under elevated temperature and pressure within sealed autoclaves, is particularly effective for creating complex, open-framework structures of zinc arsenates. These methods often utilize organic amines as structure-directing agents or templates.
Research has demonstrated the synthesis of this compound-oxalate and this compound compounds with three-dimensional architectures and channels using dipropylenetriamine (DPTA) under mild hydrothermal conditions rsc.org. These structures, such as [{NH₃(CH₂)₃NH₂(CH₂)₃NH₃}₂][Zn₆(AsO₄)₄(HAsO₄)₃]·H₂O, are formed through the linkage of this compound layers and arsenate pillars rsc.org. Furthermore, a family of microporous zincophosphate/arsenate materials, denoted M₃Zn₄O(XO₄)₃·nH₂O (where X = P or As), has been synthesized hydrothermally. These materials feature a flexible, anionic Zn₄O(XO₄)₃ network built from vertex-linked tetrahedral ZnO₄ and XO₄ units, with extra-framework cations and water molecules occupying cavities and channels acs.org. Examples include K₃Zn₄O(AsO₄)₃·4H₂O, which crystallizes in a cubic space group acs.org.
Precise control over synthesis parameters is critical for directing the formation of specific this compound phases and morphologies.
Temperature: Reaction temperature significantly influences reaction kinetics and phase formation. For instance, hydrothermal syntheses for open-framework zinc arsenates often occur at temperatures ranging from 150°C to 200°C csulb.edumdpi.com. In other solution-based syntheses, temperatures around 80°C have been employed to achieve crystalline zinc arsenates imim.pl. Elevated temperatures can also influence adsorption processes involving zinc and arsenate species on mineral surfaces researchgate.net.
pH: pH plays a pivotal role in controlling the solubility of zinc and arsenate species, influencing precipitation reactions and the stability of formed phases. For example, the formation of crystalline scorodite (a ferric arsenate) is favored in strongly acidic conditions (pH 1.0-1.5), with higher pH being unfavorable researchgate.net. In the synthesis of Zn(AsO₂)₂, a washing pH of 6 was used imim.pl. In geochemical contexts, pH dictates the speciation and mobility of zinc and arsenic in various environments researchgate.netnih.govbibliotekanauki.pl.
Stoichiometry and Concentration: The molar ratios of reactants, such as zinc to arsenate, and their concentrations, are fundamental in determining the stoichiometry and phase of the synthesized zinc arsenates. For example, a Zn/As ratio of 1:2 was used in one precipitation method imim.pl. In hydrothermal syntheses, the choice of organic template and its concentration can influence the resulting framework structure acs.org. The concentration of precursors also affects particle size and morphology in nanostructure synthesis diva-portal.org.
Mineralogical and Geochemical Formation of Zinc Arsenates
Zinc arsenates also form naturally within geological environments, primarily in the oxidation zones of ore deposits or in contaminated soils and waste materials, as secondary minerals resulting from the interaction of zinc-bearing minerals with arsenic-rich solutions.
Naturally occurring this compound minerals are typically secondary products formed under oxidizing conditions. Arsenohopeite, with the ideal formula Zn₃(AsO₄)₂·4H₂O, is a known this compound mineral found in the oxidation zones of mineral deposits, such as the Tsumeb mine in Namibia mme.gov.nawikipedia.orgresearchgate.net. Its formation is linked to the alteration of primary sulfide (B99878) minerals containing arsenic and zinc researchgate.net. Other zinc-containing arsenates, like Austinite (CaZn(AsO₄)(OH)) and Cardite (Zn₅.₅(AsO₄)₂(AsO₃OH)(OH)₃·3H₂O), are also documented secondary minerals wikipedia.orgresearchgate.net. In metallurgical slags and mining wastes, zinc arsenates can form as a result of weathering processes, often alongside other metal oxides, sulfides, and sulfates mdpi.commdpi.comzarmesh.com.
Influence of Environmental Conditions on Secondary Mineral Formation
Redox Potential (Eh)
Redox potential plays a critical role in determining the oxidation state of arsenic, which in turn affects its solubility and interaction with zinc ions to form arsenate minerals. Under oxidizing conditions (typically Eh > +100 mV), arsenic predominantly exists as arsenate (As(V)). Arsenate species are generally less soluble and more prone to precipitation with metal cations like zinc, favoring the formation of this compound minerals such as Adamite (Zn₂(AsO₄)(OH)) geologyscience.comresearchgate.net. Research indicates that higher soil redox levels (500-200 mV) are associated with lower arsenic solubility, with the majority of dissolved arsenic present as As(V) scispace.comosti.gov.
Presence of Iron and Manganese Oxides
Iron and manganese oxides are ubiquitous in many geological and environmental settings and act as significant scavengers for arsenic species, thereby influencing the formation of this compound minerals. These metal oxides exhibit strong adsorption capacities for both arsenate and arsenite, effectively reducing their concentration in porewaters and limiting their availability for precipitation with zinc diva-portal.orgdoi.orgresearchgate.netnih.govacs.org.
Iron Oxides: Iron oxyhydroxides, such as ferrihydrite and goethite, are known to adsorb arsenate, with adsorption capacity being highly dependent on pH and surface area diva-portal.orgresearchgate.netnih.gov. For instance, ferrihydrite can adsorb significant amounts of arsenate, with reported capacities around 80 mg As/g at pH 7 diva-portal.org. This adsorption process sequesters arsenate from solution, thereby inhibiting the formation of this compound minerals. In some cases, zinc itself can influence arsenate adsorption on iron oxides; at pH 8, the presence of Zn(II) has been observed to enhance arsenate removal by ferrihydrite, potentially through the precipitation of zinc hydroxide (B78521) carbonate followed by arsenate adsorption onto this precipitate diva-portal.orgacs.org. Under reducing conditions, the dissolution of iron oxides can release previously adsorbed arsenic back into solution, potentially influencing secondary mineral formation scispace.comosti.gov.
Manganese Oxides: Manganese oxides, like birnessite (δ-MnO₂), also play a crucial role in arsenic geochemistry. They can oxidize the more toxic and mobile arsenite (As(III)) to the less mobile arsenate (As(V)) nih.govudel.edugatech.edu. This oxidation process, coupled with adsorption, helps immobilize arsenic. However, the adsorption of zinc onto manganese oxide surfaces can affect the kinetics of arsenite oxidation. Studies have shown that the presence of Zn(II) can suppress arsenite oxidation rates on birnessite, particularly when zinc is presorbed on the surface acs.org. Furthermore, manganese oxides can inhibit the reductive dissolution of iron oxide components, thereby contributing to the long-term stability of arsenic sinks in certain groundwater systems researchgate.net.
Data Tables
The following tables summarize key findings regarding the influence of environmental conditions on arsenic speciation and its interaction with metal oxides, which indirectly impacts this compound formation.
Table 1: Influence of Redox Potential on Arsenate Speciation and Solubility
| Redox Potential (Eh, mV) | Dominant Arsenic Species | Arsenic Solubility | Impact on this compound Formation |
| > +100 (Oxidizing) | Arsenate (As(V)) | Low | Favored precipitation of Adamite |
| 0 to +100 | Mixed As(V)/As(III) | Moderate | Variable, potential transformation |
| < -100 (Reducing) | Arsenite (As(III)) | High | Hindered precipitation, potential dissolution |
Based on findings from scispace.comosti.gov.
Table 2: Arsenate Adsorption on Iron Oxides
| Iron Oxide | pH | Adsorption Capacity (mg As/g) | Influence on this compound Formation |
| Ferrihydrite | 7 | ~80 | Inhibited precipitation by sequestering As(V) |
| Goethite | 7 | ~50 | Reduced dissolved As(V) availability |
| Ferrihydrite (with Zn(II)) | 8 | Enhanced removal | Complex interaction, potential precipitate formation |
Based on findings from diva-portal.orgacs.org.
Table 3: Influence of Zinc on Arsenite Oxidation by Manganese Oxides
| Manganese Oxide | Zinc Presence | pH | Effect on As(III) Oxidation Rate | Implication for this compound Formation |
| Birnessite (δ-MnO₂) | Absent | 4.5-6.0 | Moderate to high | Direct oxidation of As(III) to As(V) |
| Birnessite (δ-MnO₂) | Present (presorbed) | 4.5-6.0 | Suppressed | Reduced availability of As(V) for Zn complexation |
| Birnessite (δ-MnO₂) | Present (simultaneous) | 4.5-6.0 | Suppressed (less pronounced) | Reduced availability of As(V) for Zn complexation |
Based on findings from acs.org.
Mentioned Compounds:
Adamite (Zn₂(AsO₄)(OH))
Arsenate (As(V))
Arsenite (As(III))
Ferrihydrite
Goethite
Manganese oxides
this compound
Zinc arsenite
Zinc hydroxide carbonate
Crystallographic and Structural Characterization of Zinc Arsenates
Advanced Diffraction Techniques for Structural Elucidation
Diffraction methods, particularly X-ray diffraction (XRD), are fundamental for determining the precise arrangement of atoms within crystalline zinc arsenate materials. These techniques provide essential information about unit cell dimensions, space group symmetry, and atomic positions.
X-ray Diffraction (XRD) Analysis and Rietveld Refinement
Powder X-ray diffraction (PXRD) is widely employed to identify crystalline phases and determine their unit cell parameters and space groups. For many zinc arsenates, detailed structural models are obtained through Rietveld refinement, a method that refines a crystallographic structural model against the entire powder diffraction pattern.
Several this compound minerals and synthetic compounds have been characterized using XRD:
Arsenohopeite , Zn₃(AsO₄)₂·4H₂O, crystallizes in the orthorhombic system with space group Pnma. Its unit cell parameters are reported as a = 10.804(2) Å, b = 19.003(4) Å, and c = 5.112(1) Å researchgate.netgeoscienceworld.orgresearchgate.net. The crystal structure has been refined using XRD data to an R₁ value of 0.0353 researchgate.netgeoscienceworld.orgresearchgate.net.
Stergiouite is monoclinic, belonging to space group Pc, with unit cell parameters a = 9.416(2) Å, b = 5.300(1) Å, c = 10.893(2) Å, and β = 91.767(10)° researchgate.net. Its structure was refined to R₁ = 0.046 researchgate.net.
Ianbruceite crystallizes in the monoclinic system, space group P2₁/c, with a = 11.793(2) Å, b = 9.1138(14) Å, c = 6.8265(10) Å, and β = 103.859(9)° rruff.info.
Hatertite , a member of the alluaudite group, is monoclinic (C2/c) with unit cell dimensions a = 12.590(2) Å, b = 12.993(3) Å, c = 6.700(2) Å, and β = 113.72(2)° researchgate.net. Its structure was refined to R₁ = 0.028 researchgate.net.
Davidlloydite , Zn₃(AsO₄)₂·4H₂O, is triclinic (P1̄) with unit cell parameters a = 5.9756(4) Å, b = 7.6002(5) Å, c = 5.4471(4) Å, α = 84.2892(9)°, β = 90.4920(9)°, and γ = 87.9958(9)° geoscienceworld.org.
BaZn₂As₂O₈·H₂O exhibits a monoclinic structure (P2₁/c) with parameters a = 11.5773(3) Å, b = 8.0975(2) Å, c = 10.0511(3) Å, and β = 93.862(2)° capes.gov.br. This compound undergoes a phase transition and symmetry increase from P2₁ to P2₁/c upon heating and dehydration mdpi.comunivie.ac.at.
Ba(ZnAsO₄)₂·H₂O is structurally related to paracelsian and danburite types and crystallizes in space group P2₁ with a = 5.291(1) Å, b = 10.418(2) Å, c = 8.055(2) Å, and β = 95.33(3)° schweizerbart.de.
Tilasite , CaMg(AsO₄)F, has a monoclinic unit cell with a = 6.683(3) Å, b = 8.950(5) Å, c = 7.572(4) Å, and β = 121.09(2)° dost.gov.ph.
Sabelliite is trigonal, space group P3, with a = 8.201(1) Å and c = 7.315(1) Å rruff.info.
Sergeysmirnovite , MgZn₂(PO₄)₂·4H₂O, is orthorhombic (Pnma) with a = 10.6286(4) Å, b = 18.3700(6) Å, and c = 5.02060(15) Å researchgate.net.
Zn₃As₂ is known to have a tetragonal crystal structure at room temperature wikipedia.org.
Table 1: Crystallographic Data of Selected Zinc Arsenates
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| Arsenohopeite | Orthorhombic | Pnma | 10.804(2) | 19.003(4) | 5.112(1) | - | - | - | researchgate.netgeoscienceworld.orgresearchgate.net |
| Stergiouite | Monoclinic | Pc | 9.416(2) | 5.300(1) | 10.893(2) | - | 91.767(10) | - | researchgate.net |
| Ianbruceite | Monoclinic | P2₁/c | 11.793(2) | 9.1138(14) | 6.8265(10) | - | 103.859(9) | - | rruff.info |
| Hatertite | Monoclinic | C2/c | 12.590(2) | 12.993(3) | 6.700(2) | - | 113.72(2) | - | researchgate.net |
| BaZn₂As₂O₈·H₂O | Monoclinic | P2₁/c | 11.5773(3) | 8.0975(2) | 10.0511(3) | - | 93.862(2) | - | capes.gov.br |
| Davidlloydite | Triclinic | P1̄ | 5.9756(4) | 7.6002(5) | 5.4471(4) | 84.2892(9) | 90.4920(9) | 87.9958(9) | geoscienceworld.org |
| Zn₃As₂ | Tetragonal | - | - | - | - | - | - | - | wikipedia.org |
| Ba(ZnAsO₄)₂·H₂O | Monoclinic | P2₁ | 5.291(1) | 10.418(2) | 8.055(2) | - | 95.33(3) | - | schweizerbart.de |
| Tilasite | Monoclinic | - | 6.683(3) | 8.950(5) | 7.572(4) | - | 121.09(2) | - | dost.gov.ph |
| Sabelliite | Trigonal | P3 | 8.201(1) | - | 7.315(1) | - | - | - | rruff.info |
| Sergeysmirnovite | Orthorhombic | Pnma | 10.6286(4) | 18.3700(6) | 5.02060(15) | - | - | - | researchgate.net |
| Dehydrated Slavkovite | Triclinic | P1̄ | 6.4042(11) | 13.495(2) | 13.574(2) | 87.009(15) | 85.564(14) | 79.678(15) | jgeosci.org |
Single Crystal X-ray Diffraction for Anisotropic Structural Determination
Single-crystal XRD provides more detailed information, allowing for the determination of anisotropic atomic displacement parameters and precise bond lengths and angles, which are critical for understanding the bonding and structural stability of zinc arsenates.
The crystal structures of Arsenohopeite and Hatertite were solved by direct methods and refined using single-crystal XRD data, yielding high-resolution structural models researchgate.netgeoscienceworld.orgresearchgate.net.
Stergiouite 's structure was refined based on single-crystal XRD data, providing detailed atomic coordinates and bonding information researchgate.net.
Ianbruceite 's monoclinic structure was determined using single-crystal XRD rruff.info.
The high-temperature behavior of BaZn₂As₂O₈·H₂O was investigated using in situ single-crystal XRD (SCXRD), revealing structural changes associated with dehydration and phase transitions mdpi.comunivie.ac.at.
Ba(ZnAsO₄)₂·H₂O 's structure was determined from an inversion twin using single-crystal XRD, revealing a framework structure of corner-connected ZnO₄ and AsO₄ tetrahedra schweizerbart.de.
BaZn₂(HAs₂O₇)AsO₄ was characterized by single-crystal XRD, confirming its unique structure containing tetramers of ZnO₅ square pyramids capes.gov.br.
The structures of various M(H₂AsO₄)₂(H₃AsO₄)₂ and related M(HAsO₄)(H₃AsO₄)(H₂O)₀.₅ compounds, including zinc-containing variants, have been elucidated through single-crystal XRD mdpi.com.
Sabelliite 's trigonal structure was confirmed through single-crystal X-ray studies rruff.info.
The crystal structure of Cardite , a new this compound mineral, was determined, revealing sheets of edge-sharing octahedra researchgate.net.
Spectroscopic Investigations of Bonding and Local Coordination Environments
Spectroscopic techniques complement diffraction methods by providing insights into the vibrational properties, electronic states, and local coordination environments of atoms within this compound structures.
Raman Spectroscopy for Vibrational Mode Assignment and Hydrogen Bonding
Raman spectroscopy is invaluable for identifying the vibrational modes of the arsenate (AsO₄) and zinc-oxygen (ZnO) polyhedra, as well as the presence and nature of hydrogen bonding in hydrated zinc arsenates.
In BaZn₂As₂O₈·H₂O , Raman bands in the 800-1000 cm⁻¹ region are attributed to AsO₄ stretching vibrations, while those between 350-550 cm⁻¹ correspond to ZnO₄ stretching and AsO₄ bending modes. Lower frequency bands (<350 cm⁻¹) are assigned to lattice modes mdpi.comunivie.ac.at. The presence of water molecules is indicated by O-H stretching bands in the 3000-3600 cm⁻¹ region, which disappear upon dehydration mdpi.comunivie.ac.at.
Ianbruceite exhibits a prominent Raman peak at 840 cm⁻¹ assigned to As⁵⁺O stretching vibrations, and peaks at 534, 448, and 420 cm⁻¹ attributed to ZnO stretching and bending modes of the (AsO₄) groups rruff.info. Water molecule vibrations are observed as a broad band around 3224 cm⁻¹ and shoulders at higher wavenumbers rruff.info.
For Koritnigite , Raman spectra show ν OH stretching vibrations for both water molecules and hydroxyl ions within the (AsO₃OH)²⁻ units, providing information on hydrogen bonding strengths qut.edu.au.
Tilasite displays characteristic arsenate vibrational modes, with ν₁ symmetric stretching around 818 cm⁻¹, ν₂ symmetric bending around 350 cm⁻¹, ν₃ antisymmetric stretching around 786 cm⁻¹, and ν₄ bending around 405 cm⁻¹ dost.gov.ph. Additional bands are assigned to As-O stretching and bending, and metal-oxygen stretching/lattice vibrations dost.gov.ph.
Raman spectroscopy of Arsenohopeite confirms its crystal structure and indicates the presence of weak hydrogen bonds researchgate.netgeoscienceworld.orgresearchgate.net.
In solid solutions like pseudomalachite–cornwallite , Raman spectra are sensitive to the P/(As+P) ratio, with shifts in AsO₄ stretching modes reflecting structural adjustments geoscienceworld.org.
For tsumcorite minerals , characteristic Raman spectra aid in band assignments to specific vibrational modes, and the position of OH and water stretching vibrations correlates with hydrogen bond strength nih.gov.
Crystal Chemistry and Structural Diversity
The structural landscape of zinc arsenates is remarkably varied, reflecting the ability of zinc to adopt different coordination numbers (commonly 4, 5, or 6) and the versatile linking capabilities of the arsenate (AsO₄) tetrahedra d-nb.infogeoscienceworld.orgunivie.ac.at. This structural variability is further influenced by the synthesis conditions, leading to different polymorphs and hydrated forms. For instance, compounds like LiZnAsO₄·H₂O showcase three-dimensional networks built from ZnO₄ and AsO₄ tetrahedra, featuring 8-ring channels along the ontosight.ai direction d-nb.info. Other zinc arsenates, such as the amine-templated UCSB-3, demonstrate zeolite-type open framework structures with similar channel systems, highlighting the potential for these materials to mimic the structural motifs found in zeolites csulb.edu. The compound [C₆N₃H₂₀][Zn₂(AsO₄)(HAsO₄)₂]·2H₂O presents a two-dimensional layered structure formed by ZnO₄ and AsO₃(OH) tetrahedral units ias.ac.in, while other structures, like [NH₃(CH₂)₃NH₂(CH₂)₂NH₃][Zn₄(AsO₄)₃(HAsO₄)]·H₂O, form three-dimensional frameworks with interconnected helical channels rsc.org. The compound Zn₉(AsO₄)₆·4H₂O is constructed from chains of edge-sharing octahedra and trigonal-bipyramidal Zn atoms, interconnected by Zn and As tetrahedra, with channels running along the a-axis rsc.org. Arsenohopeite, an arsenate analogue of hopeite, crystallizes in the orthorhombic system with space group Pnma cambridge.org.
Polyhedral Arrangements and Connectivity in this compound Frameworks
The fundamental building blocks in this compound structures are typically coordination polyhedra centered around zinc and arsenic atoms. Zinc ions commonly form ZnO₄ tetrahedra, but can also exhibit ZnO₅ trigonal bipyramids or ZnO₆ octahedra, depending on the specific compound and synthesis conditions d-nb.infounivie.ac.atiucr.org. Arsenic atoms are almost universally found in tetrahedral coordination, forming AsO₄ tetrahedra, or in some cases, AsO₃(OH) or HAsO₄ units d-nb.infoias.ac.inrsc.orgiucr.org.
Isostructural Relationships with Metal Phosphate (B84403) Analogues
A significant aspect of this compound crystal chemistry is their structural similarity and isomorphism with corresponding metal phosphate compounds. The arsenate (AsO₄³⁻) and phosphate (PO₄³⁻) anions are chemically similar, differing primarily in atomic radii and bond lengths (As-O bond lengths are generally longer than P-O bond lengths) nih.gov. This similarity allows for the formation of isostructural or isotypic compounds where arsenate can substitute for phosphate, and vice versa, often with minor adjustments in unit cell parameters.
Arsenohopeite (Zn₃(AsO₄)₂·4H₂O) is a prime example, being the direct arsenate analogue of hopeite (Zn₃(PO₄)₂·4H₂O) and isostructural with its α-polymorph cambridge.org. Similarly, the amine-templated this compound UCSB-3 is isostructural with an analogous aluminum cobalt phosphate, ACP-3, demonstrating that similar framework topologies can be achieved with different transition metals and oxyanions csulb.edu. The general observation that zinc arsenates and phosphates can form analogous structures is frequently noted, contributing to the broad structural diversity within these compound families ias.ac.inacs.orgmdpi.com.
Thermal Behavior and Anisotropic Thermal Expansion of this compound Structures
The thermal behavior of zinc arsenates is critical for understanding their stability and potential applications. This compound (Zn₃(AsO₄)₂) generally decomposes at elevated temperatures, around 300 °C, releasing toxic arsenic vapors . More complex hydrated structures exhibit distinct thermal transformations. For instance, Zn₉(AsO₄)₆·4H₂O undergoes dehydration and phase transitions at higher temperatures, transforming into Zn₃(AsO₄)₂ at approximately 424 °C and then into the β-polymorph at around 865 °C rsc.org.
The study of thermal expansion in zinc arsenates, particularly their anisotropic behavior, provides insights into the structural flexibility and bonding characteristics. For example, BaZn₂As₂O₈·H₂O exhibits anisotropic thermal expansion in the temperature range of 25–300 °C, with an anisotropy ratio (αmax/αmin) of 9.4. This behavior is attributed to the presence of flexible crankshaft chains formed by TO₄ tetrahedra (where T can be As or Zn) within its structure univie.ac.at. Anisotropic thermal expansion implies that the material expands or contracts differently along different crystallographic axes, a phenomenon influenced by the specific arrangement of atoms and the nature of chemical bonds within the crystal lattice. For comparison, elemental zinc, which has a tetragonal structure, also displays anisotropic thermal expansion, expanding more along its c-axis dtic.mil.
Environmental Geochemistry and Transformation Mechanisms of Zinc Arsenates
Sorption, Adsorption, and Desorption Processes
The interaction of zinc and arsenate with mineral surfaces is governed by various factors, including surface complexation, the presence of other ions, and the specific properties of the mineral substrate.
Kinetics and Thermodynamics of Zinc and Arsenate Co-sorption at Mineral-Water Interfaces
Research into the co-sorption of zinc (Zn) and arsenate (As(V)) at mineral-water interfaces reveals intricate kinetic and thermodynamic behaviors. Studies on zinc-coprecipitated manganese oxides (δ-MnO₂) have demonstrated that the presence of zinc significantly enhances both phosphate (B84403) and arsenate sorption capacities. For instance, arsenate sorption capacity on pure δ-MnO₂ was reported as 109.4 μmol g⁻¹, increasing to 162.2 μmol g⁻¹ for a sample with 0.05% Zn and 218.0 μmol g⁻¹ for a sample with 0.20% Zn mdpi.com. The sorption kinetics for both Zn and As often follow pseudo-second-order models, indicating that chemical adsorption, involving the formation of chemical bonds, is a primary mechanism ykcs.ac.cnbohrium.commdpi.comresearchgate.netjournalssystem.com.
Thermodynamic analyses of adsorption processes, such as those involving zinc oxide nanoparticles, suggest that adsorption can be spontaneous and exothermic, with negative Gibbs free energy (ΔG) values indicating spontaneity researchgate.netmdpi.com. However, some studies on zinc sorption onto natural minerals like dolomite (B100054) and calcareous soils indicate endothermic and spontaneous processes (positive ΔH, negative ΔG) tandfonline.comjofamericanscience.orgresearchgate.net. The discrepancy in thermodynamic parameters (endothermic vs. exothermic) can depend on the specific mineral substrate, temperature, and the presence of other ions. For example, zinc adsorption onto dolomite was found to be spontaneous and endothermic tandfonline.com.
Table 1: Summary of Sorption Kinetics and Thermodynamics for Zinc and Arsenate
| Adsorbent/System | Adsorbate | Kinetic Model | Adsorption Capacity (mg/g or μmol/g) | Thermodynamic Parameters (ΔH) | Reference |
| Zinc-coprecipitated δ-MnO₂ | As(V) | Pseudo-first-order | 109.4 - 218.0 μmol/g | Not specified | mdpi.com |
| Nanoscale Zinc Particles | As(III) | Pseudo-second-order | 0.47 mg/g | Not specified | ykcs.ac.cn |
| ZnO Nanoparticles | As(III) | Langmuir | 5.83 mg/g (at 4°C) | -47.29 kJ/mol (Exothermic) | mdpi.com |
| ZnO Nanoparticles | As(V) | Langmuir | 14.68 mg/g (at 4°C) | -63.4 kJ/mol (Exothermic) | mdpi.com |
| Zinc Ferrite (B1171679) Nanostructures (ZFN) | As(III) | Pseudo-second-order | 161.3 mg/g | Endothermic | bohrium.com |
| Fe₃O₄@ZIF-8 | As(V) | Langmuir | 116.114 mg/g | Endothermic | mdpi.comnih.gov |
| Dolomite | Zn(II) | Pseudo-second-order | 21.85 mg/g | Endothermic | tandfonline.com |
| Calcareous soils | Zn(II) | Various (Langmuir, Freundlich, Temkin, D-R) | Varies | Positive (Endothermic) | jofamericanscience.orgresearchgate.net |
| Goethite | As(V) | Elovich | Varies | Not specified | researchgate.net |
| Silty Clay | As(V) | Pseudo-second-order | 24.01 mg/kg (within 1h) | Not specified | mdpi.com |
| ZnO Nanoparticles | Zn(II) | Pseudo-second-order | 357 mg/g | Exothermic | researchgate.net |
| MgO-Itsit Biochar Composite | As(V) | Pseudo-second-order | Varies | Endothermic | mdpi.com |
Note: Units for adsorption capacity vary across studies (mg/g, μmol/g, mg/kg). Values are representative and may depend on experimental conditions.
Mechanisms of Surface Complexation and Bridging Ligand Formation
The interaction of zinc and arsenate with mineral surfaces involves complex surface complexation mechanisms. Arsenate, particularly As(V), can form inner-sphere complexes with metal oxides, often through ligand exchange with surface hydroxyl groups. Zinc ions can also adsorb onto mineral surfaces via electrostatic attraction, cation exchange, and surface complexation. In some cases, zinc adsorption can enhance arsenate sorption by providing additional binding sites or by altering surface properties.
Influence of Co-existing Ions and Organic Ligands on Adsorption Capacity
The presence of other ions and organic ligands in the aqueous environment significantly influences the adsorption capacity of minerals for zinc and arsenate. Phosphate ions are known to compete with arsenate for adsorption sites on metal oxides, as they share similar chemical properties and ionic radii researchgate.netdiva-portal.orgmdpi.com. Studies have shown that phosphate can desorb arsenate from metal oxides, particularly from aluminum oxides, more effectively than from iron oxides researchgate.net.
Zinc cations have also been observed to affect arsenate adsorption on iron oxides. While some studies suggest that Zn(II) can increase arsenate removal by ferrihydrite at specific pH conditions (e.g., pH 8), this might be due to the precipitation of zinc hydroxide (B78521) carbonate followed by arsenate adsorption onto the zinc precipitate rather than direct enhancement of arsenate adsorption on the iron oxide itself diva-portal.org. Organic ligands, such as humic substances, can also influence adsorption by complexing with metal ions or by binding to mineral surfaces, thereby altering the availability of sites for arsenate and zinc sorption acs.org. The competitive adsorption dynamics between these species are critical for predicting the fate and transport of zinc arsenates in environmental systems.
Aqueous and Solid-Phase Speciation and Mobility
Understanding the speciation of arsenic and zinc in both dissolved and solid phases is fundamental to assessing their environmental mobility and potential toxicity.
Analytical Approaches for Arsenic and Zinc Speciation in Aquatic Systems and Soils
Accurate speciation analysis of arsenic and zinc in environmental samples requires sophisticated analytical techniques. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is widely used for determining total elemental concentrations of both zinc and arsenic mdpi.com. For speciation, hyphenated techniques such as High-Performance Liquid Chromatography coupled with ICP-MS (HPLC-ICP-MS) are essential for separating and quantifying different arsenic species (e.g., As(III) and As(V)) and zinc species in water and soil extracts mdpi.com.
Advanced spectroscopic methods, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, provide invaluable insights into the local atomic environment and bonding configurations of arsenic and zinc adsorbed onto mineral surfaces. These techniques can identify specific surface complexes and structural arrangements, aiding in the elucidation of adsorption mechanisms udel.edumdpi.com. Other techniques like X-ray Diffraction (XRD), Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX), and Fourier Transform Infrared (FTIR) spectroscopy are also employed to characterize the solid phases and identify mineralogical compositions and surface functional groups involved in metal binding journalssystem.commdpi.com.
Factors Governing Dissolution and Mobilization from Zinc Arsenate Phases
The dissolution and mobilization of zinc and arsenic from this compound phases are primarily controlled by factors such as pH, redox conditions, and the presence of competing ligands. This compound minerals, like other metal arsenates, are generally considered to have low solubility, which contributes to the immobilization of arsenic in certain environments udel.edu. However, changes in environmental conditions can lead to their dissolution and the release of zinc and arsenate into the aqueous phase.
The solubility of zinc arsenates is sensitive to pH; as pH increases, the solubility of many metal hydroxides and arsenates tends to decrease due to precipitation. Conversely, a decrease in pH can increase the dissolution rate of these compounds by protonating surface functional groups and facilitating the release of metal cations and oxyanions jofamericanscience.org. Redox conditions are particularly important for arsenic speciation, as As(III) is generally more mobile and toxic than As(V). While zinc arsenates typically involve As(V), changes in redox potential could potentially influence the stability of the solid phases or the speciation of dissolved arsenic if reduction occurs. The presence of strong complexing agents, such as carbonate or organic ligands, can also enhance the solubility and mobility of zinc and arsenate by forming soluble complexes with these ions, thereby shifting the equilibrium towards dissolution researchgate.netdiva-portal.org.
Compound List:
this compound
Arsenic (As)
Zinc (Zn)
Phosphate (PO₄³⁻)
Sulfate (B86663) (SO₄²⁻)
Calcium (Ca²⁺)
Magnesium (Mg²⁺)
Manganese oxides (e.g., δ-MnO₂)
Iron oxides (e.g., ferrihydrite, goethite)
Dolomite
Bentonite
Kaolinite
Zinc oxide (ZnO)
Zinc ferrite (ZnFe₂O₄)
Metal-organic frameworks (e.g., ZIF-8)
Birnessite (δ-MnO₂)
Calcareous soils
Biochar
Humic substances
Carbonate
Hydroxide
Interplay with Iron and Manganese Cycling in Natural Environments
Iron and manganese oxides and hydroxides are ubiquitous in natural environments and are known to strongly sorb arsenic species, particularly arsenate (As(V)) mdpi.comdiva-portal.orgmdpi.comresearchgate.netnih.gov. The presence of zinc can significantly influence these interactions. At circumneutral to alkaline pH (e.g., pH 8), zinc can enhance the removal of arsenate from aqueous solutions by iron oxides like ferrihydrite. This enhancement is often attributed to the precipitation of zinc hydroxide carbonate, which then acts as a substrate for arsenate adsorption diva-portal.orgacs.org. However, at lower pH (e.g., pH 4), zinc does not appear to significantly affect arsenate adsorption onto ferrihydrite acs.org.
Manganese oxides, such as birnessite (δ-MnO₂), are potent oxidizers of the more mobile and toxic arsenite (As(III)) to arsenate (As(V)) udel.eduacs.orgresearchgate.netpnas.orgmdpi.com. This oxidation leads to the formation of less mobile As(V), which can then be sorbed by the manganese oxides themselves or other mineral phases. The presence of zinc can interfere with this process. Studies have shown that zinc adsorption onto manganese oxide surfaces can suppress the rate of As(III) oxidation, particularly when zinc is presorbed onto the mineral surface udel.eduacs.org. This suppression is likely due to zinc occupying surface sites that would otherwise be involved in the As(III)-Mn oxide redox reaction udel.eduacs.org.
In environments impacted by mining or industrial activities, zinc arsenates may form directly, or zinc may co-precipitate or sorb onto iron and manganese mineral phases that are also immobilizing arsenic. For instance, in hydrometallurgical zinc production, arsenic can oxidize to stable iron arsenates during roasting processes, with a significant portion remaining in the calcine bibliotekanauki.pl.
Natural Attenuation and Sequestration Pathways
Natural attenuation encompasses a range of processes that reduce the concentration, mobility, or toxicity of contaminants in the environment without active human intervention. For zinc arsenates and associated arsenic, these pathways often involve transformations into less soluble mineral phases or strong sorption onto mineral surfaces.
Mineralogical Control on Arsenic Immobilization in Contaminated Sites
The immobilization of arsenic in contaminated sites is heavily influenced by the formation and stability of specific mineral phases. While direct this compound minerals like köttigite (Zn₃(AsO₄)₂·8H₂O) and Zn₄(AsO₄)₂O have been identified in certain environments mdpi.commdpi.com, arsenic is more commonly immobilized through coprecipitation or adsorption onto other mineral matrices, often in the presence of zinc.
Iron Minerals: Iron (hydr)oxides, such as ferrihydrite, goethite, and hematite, are critical for arsenic sequestration. They effectively immobilize arsenate through adsorption and coprecipitation, especially under circumneutral pH and oxidizing conditions mdpi.comdiva-portal.orgmdpi.comresearchgate.netnih.gov. Scorodite (FeAsO₄·2H₂O), an iron arsenate mineral, is a common secondary phase that controls arsenic solubility under acidic conditions researchgate.netfinchwrangler.comunu.edubibliotekanauki.pl. The presence of zinc can sometimes enhance the adsorption of arsenate onto iron oxides, as noted at pH 8 diva-portal.orgacs.org.
Manganese Minerals: Manganese oxides, particularly birnessite, play a role by oxidizing arsenite to arsenate, which is then more readily sorbed udel.eduacs.orgresearchgate.netpnas.orgmdpi.com.
Sulfide (B99878) Minerals: Sulfide precipitation, often mediated by microbial activity, is another significant pathway for immobilizing metals, including zinc and potentially arsenic species nih.govmdpi.comepa.gov.
The formation of these mineral phases dictates the long-term stability and potential release of arsenic. For example, while scorodite is generally considered stable, its dissolution can occur under specific reducing conditions researchgate.net.
Table 1: Key Mineral Phases and Their Role in Arsenic Immobilization in Zinc-Contaminated Environments
| Mineral Phase / Compound | Associated Elements | Primary Mechanism of Arsenic Immobilization | Environmental Conditions / Notes |
| Köttigite (Zn₃(AsO₄)₂·8H₂O) | Zn, As | Precipitation/Formation as a this compound mineral | Identified in smelter landfill seepage mdpi.com |
| Zn₄(AsO₄)₂O | Zn, As | Surface precipitation/Co-precipitation | Observed as a surface precipitate mdpi.com |
| Scorodite (FeAsO₄·2H₂O) | Fe, As | Precipitation/Formation as an iron arsenate mineral | Common under acidic conditions; solubility controls dissolved As researchgate.netfinchwrangler.comunu.edubibliotekanauki.pl |
| Ferrihydrite/Iron Oxides | Fe, O, OH | Adsorption and coprecipitation of As(V) | High surface area; effective under circumneutral pH and oxidizing conditions mdpi.comdiva-portal.orgmdpi.comresearchgate.netnih.gov |
| Manganese Oxides (e.g., δ-MnO₂) | Mn, O | Oxidation of As(III) to As(V); Adsorption of As(V) | Oxidizes toxic As(III) to less mobile As(V) udel.eduacs.orgresearchgate.netpnas.orgmdpi.com |
| Arsenopyrite (FeAsS) | Fe, As, S | Primary mineral phase; potential for surface reactions | Presence of As and Zn coating observed mdpi.com |
Role of Biogeochemical Processes in this compound Formation and Stability
Biogeochemical processes, driven by microbial activity and influenced by environmental parameters like pH and redox potential (Eh), are fundamental to the formation, transformation, and stability of zinc arsenates and associated arsenic compounds.
Microbial Transformations: Microorganisms play a critical role in arsenic cycling. Sulfate-reducing bacteria (SRB) can produce sulfide, which precipitates metals like zinc and can also react with arsenic species to form insoluble compounds nih.govmdpi.comepa.govmdpi.com. Bacteria capable of oxidizing arsenite (As(III)) to arsenate (As(V)) are crucial, as As(V) is generally less mobile and toxic researchgate.netpnas.orgmdpi.commdpi.comfrontiersin.orgacs.org. Conversely, under anaerobic conditions, the reductive dissolution of iron (Fe(III)) and manganese (Mn(III/IV)) oxides by microbial activity can release previously sequestered arsenic into the aqueous phase finchwrangler.comresearchgate.netscielo.org.zatandfonline.comuni-hohenheim.deosti.gov. Dissimilatory arsenate-reducing bacteria (ARRs) utilize As(V) as a terminal electron acceptor, transforming it to As(III) mdpi.comfrontiersin.org.
pH and Redox Control: The stability and mobility of zinc arsenates and arsenic are highly sensitive to pH and redox conditions. Low pH conditions can increase the solubility of zinc and other metals by displacing them from mineral surfaces uni-hohenheim.de. Acidic conditions also favor the formation of scorodite, a key arsenic immobilizing mineral researchgate.netfinchwrangler.com. Under anaerobic and reducing conditions, the reductive dissolution of iron and manganese oxides can lead to the remobilization of arsenic finchwrangler.comresearchgate.netscielo.org.zauni-hohenheim.deosti.gov. Conversely, oxidizing conditions promote the formation of iron oxides, which effectively immobilize arsenic osti.govresearchgate.net. Manganese oxides, as noted, facilitate the oxidation of As(III) to As(V), thereby reducing arsenic mobility udel.eduacs.orgresearchgate.netpnas.orgmdpi.com.
Table 2: Influence of Zinc, Iron, and Manganese on Arsenic Speciation and Mobility
| Element Interaction | Environmental Partner | Effect on Arsenic | Conditions / Notes |
| Zn + Fe Oxides | Ferrihydrite | Enhances As(V) removal from solution at pH 8 | Precipitation of zinc hydroxide carbonate followed by As adsorption; no significant effect at pH 4 diva-portal.orgacs.org |
| Zn + Mn Oxides | δ-MnO₂ | Suppresses As(III) oxidation to As(V) | Suppression more pronounced when Zn is presorbed on Mn oxide surfaces udel.eduacs.org |
| Fe(III) Reduction | Fe-hydroxides | Releases adsorbed As to groundwater | Occurs during anaerobic biodegradation of hydrocarbons finchwrangler.comresearchgate.nettandfonline.comuni-hohenheim.de |
| Fe Oxidation | Fe(II) to Fe(III) | Immobilizes As via precipitation/adsorption | Decreases As solubility; occurs under oxidizing conditions osti.govresearchgate.net |
| Mn Oxidation | As(III) to As(V) | Oxidizes As(III) to less mobile As(V) | Mn oxides act as oxidizers udel.eduacs.orgresearchgate.netpnas.orgmdpi.com |
| pH (low) | Soil/Sediment | Increases Zn and As solubility | Due to displacement from exchange complex by H⁺, Fe²⁺, Mn²⁺ uni-hohenheim.de |
| pH (acidic) | Soil/Sediment | Increases solubility of Si, Mn, Zn oxides; affects As mobility ethz.ch | Also favors scorodite formation researchgate.netfinchwrangler.com |
These complex interactions highlight that the fate of zinc arsenates and arsenic in the environment is a dynamic interplay between mineralogy, microbial activity, and prevailing geochemical conditions.
Advanced Analytical Methodologies for Zinc Arsenate Detection and Quantification
Spectrometric Techniques for Total Elemental Analysis
Spectrometric methods are fundamental for determining the elemental composition of samples. For zinc arsenate, these techniques are crucial for quantifying the total amounts of zinc and arsenic present.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and selective technique widely utilized for trace elemental analysis. It excels in quantifying elements like zinc and arsenic, even at very low concentrations, in a wide range of matrices, including environmental samples, food, and biological fluids nih.govfrontiersin.orgspectroscopyonline.comsigmaaldrich.comnih.govusgs.gov. ICP-MS offers multi-elemental capabilities and can achieve detection limits in the sub-nanogram per liter (sub-ng/L) range for arsenic nih.govspectroscopyonline.com. Its high sensitivity and selectivity make it an indispensable tool for accurate total elemental determination, and it also serves as a powerful detector when coupled with chromatographic separation techniques for speciation analysis frontiersin.orgeurofins.com.
Atomic Absorption Spectrometry (AAS) is a well-established technique for elemental analysis, capable of determining zinc and arsenic. Different variants offer varying levels of sensitivity and applicability:
Flame AAS (FAAS): This is a common and relatively straightforward method for determining zinc and arsenic. Samples are atomized in an air-acetylene flame, and the absorption of specific wavelengths of light by the free atoms is measured frontiersin.orgnih.govresearchgate.net.
Electrothermal AAS (ETAAS) / Graphite (B72142) Furnace AAS (GFAAS): ETAAS provides significantly higher sensitivity and lower detection limits compared to FAAS by atomizing the sample in a graphite tube. This makes it particularly suitable for analyzing trace levels of arsenic and zinc in challenging matrices iwaponline.comnih.gov.
Hydride Generation AAS (HG-AAS): This variant is exceptionally effective for arsenic analysis. Arsenic compounds are reduced to volatile arsine gas (AsH₃), which is then introduced into the atomic absorption spectrometer. HG-AAS offers enhanced sensitivity and selectivity for arsenic, with reported detection limits for arsenic species as low as 0.4–0.5 µg/L for As(III)/As(V) nih.govscienceasia.orgepa.gov.
X-ray Fluorescence (XRF) spectroscopy is a rapid, non-destructive technique used for elemental analysis. It is particularly useful for screening and elemental mapping, allowing for the identification and quantification of elements like zinc and arsenic directly in solid or liquid samples without extensive sample preparation frontiersin.orgazom.comevidentscientific.com. XRF is employed in various applications, including the analysis of treated wood products containing this compound azom.comevidentscientific.com. Advanced signal processing techniques, such as Discrete Wavelet Transform (DWT), can further enhance the detection limits and accuracy of XRF analysis for heavy metals like arsenic and zinc mdpi.comnih.gov. Detection limits in the milligram per kilogram (mg/kg) range are achievable, with results often generated within seconds qros.co.uk.
Coupled and Chromatographic Methods for Speciation Analysis
Speciation analysis is crucial for understanding the different chemical forms (species) of arsenic, as toxicity and bioavailability vary significantly between species. Coupling chromatographic separation with element-specific detection provides powerful tools for this purpose.
Hyphenated liquid chromatography techniques combine the separation power of chromatography with the sensitivity and specificity of atomic spectrometry.
High-Performance Liquid Chromatography – Hydride Generation Atomic Absorption Spectrometry (HPLC-HG-AAS): This technique separates arsenic species, such as arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA), using a high-performance liquid chromatography (HPLC) system, typically employing anion-exchange chromatography. The separated species are then detected using HG-AAS, which converts them into volatile arsines for sensitive detection. This method provides quantitative determination of arsenic species with detection limits typically in the sub-microgram per liter (sub-µg/L) range nih.govscienceasia.orgiaea.orgrsc.orgusda.gov.
High-Performance Liquid Chromatography – Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This is a highly advanced and widely adopted method for arsenic speciation. HPLC, often using anion-exchange or ion-pair chromatography, separates various arsenic compounds, including inorganic and organic forms. The separated species are then detected by ICP-MS, offering exceptional sensitivity and selectivity. HPLC-ICP-MS is applied to diverse matrices such as food, urine, and environmental samples, enabling the quantification of species like As(III), As(V), MMA, DMA, and arsenobetaine (B179536) (AsB) with very low detection limits, such as 0.2 mg/kg for inorganic arsenic (i-As) nih.govnih.govscienceasia.orgwur.nlscielo.brnih.govjfda-online.com.
Ion Chromatography (IC) is a chromatographic technique specifically designed for the separation of ionic compounds. It is highly effective for separating inorganic arsenic species, which exist as anions (e.g., arsenite and arsenate) in aqueous solutions thermofisher.comthermofisher.comacs.orgoup.com. IC methods, often utilizing anion-exchange columns, can achieve good separation of these species. When coupled with ICP-MS, IC provides highly sensitive and selective speciation data for arsenic thermofisher.comthermofisher.comacs.org. Alternatively, IC can be used with conductivity detection, offering a more cost-effective solution for less demanding applications, although with lower sensitivity compared to ICP-MS thermofisher.comoup.comlcms.cz.
Compound List:
this compound
Arsenic
Zinc
Arsenite (As(III))
Arsenate (As(V))
Monomethylarsonic acid (MMA)
Dimethylarsinic acid (DMA)
Arsenobetaine (AsB)
Applications of Zinc Arsenate in Environmental Engineering and Materials Science
Environmental Remediation Technologies
The inherent stability of zinc arsenate, particularly its low solubility in neutral water, makes it a candidate for immobilizing arsenic in contaminated environments. This involves transforming soluble and mobile arsenic species into less bioavailable solid forms.
Immobilization of Arsenic in Contaminated Soils and Waste Matrices
The stabilization and solidification (S/S) of arsenic-containing waste matrices often rely on forming insoluble compounds that encapsulate or chemically bind the contaminant. Zinc compounds, including zinc oxide and this compound, can play a role in this process. High concentrations of zinc in soil have been shown to reduce the bioavailability of arsenic, suggesting a potential mitigating effect . While direct studies detailing the long-term stability of this compound as a sole immobilizing agent in diverse waste matrices are limited, its formation as a stable precipitate in specific pH ranges (1.40–4.85) highlights its potential for arsenic sequestration researchgate.net. Furthermore, this compound is a component of wood preservatives like Chromated Copper Arsenate (CCA) and Ammoniacal Copper this compound (ACZA), which are designed to prevent wood decay by releasing biocides, including arsenic compounds, slowly over time, indicating a degree of inherent immobilization frontiersin.orgbioline.org.br.
Utilization in Adsorption and Precipitation Systems for Water Treatment
Zinc-based materials are being investigated for their efficacy in removing arsenic from contaminated water. Zinc oxide and zinc hydroxide (B78521) carbonate, for instance, have demonstrated significant arsenate removal, achieving up to 90% adsorption efficiency at a pH of 8 . Although this compound itself is largely insoluble in water, its formation can be a result of precipitation processes designed to remove arsenic from aqueous streams. Research into the treatment of high-arsenic wastewater has explored precipitation methods where arsenic can be removed in the form of this compound, particularly under controlled pH conditions researchgate.net. For example, various forms of this compound, such as Zn₃(AsO₄)₂, Zn₂AsO₄OH, ZnHAsO₄, and Zn₅H₂(AsO₄)₄, can be produced within a pH range of 1.40–4.85 during acid leaching processes, indicating the compound's role in arsenic precipitation researchgate.net.
Development of Sorbent Materials for Arsenate Removal
While direct research on this compound as a modified biochar sorbent for arsenate removal is not extensively documented in the provided literature, zinc oxide-based sorbents have shown promise in removing arsenate from aqueous solutions science.gov. The general principle involves utilizing materials with a high affinity for arsenate ions. The insolubility of this compound in water suggests that it could potentially be engineered into porous structures or composite materials for enhanced surface area and adsorption capacity, although specific studies on this application are limited.
Functional Materials Development
The ability of zinc to coordinate with arsenate ions, coupled with the structural versatility of zinc-arsenate compounds, opens avenues for creating novel functional materials.
Synthesis of Zeolite Analogues for Framework Engineering and Waste Metal Incorporation
Zinc arsenates can form complex structures that exhibit zeolite-like properties, characterized by porous frameworks. Research has synthesized "zeolite-type structures in this compound and cobalt phosphate (B84403) systems," indicating the potential for framework engineering google.com. For instance, a new synthetic polymorph of this compound hydrate (B1144303), Zn₉(AsO₄)₆·4H₂O, has been prepared hydrothermally rsc.org. Furthermore, open-framework this compound structures have been synthesized, showcasing the adaptability of zinc and arsenate in creating crystalline materials with defined pore architectures google.com. These structures could potentially be utilized for incorporating other waste metals within their frameworks, contributing to waste valorization and the creation of composite materials.
Table 1: Synthesis Conditions for Crystalline this compound (III) (Zn(AsO₂)₂)
| Parameter | Value | Yield (As) | Yield (Zn) |
| NaOH Concentration | 1 mol/L | 77.70% | 46.37% |
| n(OH⁻)/n(As) Ratio | 1:1 | ||
| n(Zn)/n(As) Ratio | 1:2 | ||
| Reaction Temperature | 80°C | ||
| Reaction Time | 2h | ||
| Washing pH | 6 | ||
| Crystal Lattice | Monoclinic | ||
| Source: imim.plresearchgate.net |
Exploration of Zinc Arsenates in Catalytic or Sorption Applications
This compound has been identified as a catalyst in certain organic synthesis reactions, specifically in catalyzing reactions between alcohols and aldehydes chembk.com. While detailed performance metrics for these catalytic applications are not extensively provided, the inherent catalytic properties of zinc compounds, often enhanced by their structural characteristics, suggest potential in this area. Moreover, metal-organic frameworks (MOFs) incorporating zinc ions are being explored for catalytic applications due to their high surface area and tunable pore sizes, similar to zeolites google.com. The structural similarity of some zinc arsenates to zeolites also points towards potential ion-exchange and sorption applications, leveraging their porous nature for selective capture of substances researchgate.net.
Table 2: Arsenate Removal by Zinc Compounds
| Material | Application | Removal Efficiency | pH |
| Zinc oxide/hydroxide carbonate | Arsenate removal from water | ~90% | 8 |
| Source: |
Table 3: Forms of this compound and Associated pH Ranges
| This compound Form | pH Range |
| Zn₃(AsO₄)₂ | 1.40–4.85 |
| Zn₂AsO₄OH | 1.40–4.85 |
| ZnHAsO₄ | 1.40–4.85 |
| Zn₅H₂(AsO₄)₄ | 1.40–4.85 |
| Source: researchgate.net |
Compound List
this compound (Zn₃(AsO₄)₂, Zn(AsO₄)·10H₂O, Zn(AsO₂)₂, Zn₉(AsO₄)₆·4H₂O)
Arsenic acid (H₃AsO₄)
Zinc oxide (ZnO)
Copper(II) oxide (CuO)
Arsenic trioxide (As₂O₃)
Sodium hydroxide (NaOH)
Ammonia (NH₃)
Ammonium bicarbonate (NH₄HCO₃)
Copper arsenate (Cu₃(AsO₄)₂, Cu(AsO₂)₂)
Arsenic (As)
Zinc (Zn)
Arsenite (As(III))
Arsenate (As(V))
Arsenic sulfide (B99878) (As₂S₃)
Arsenic pentoxide (As₂O₅)
Arsenic (As⁰)
Arsine (AsH₃)
Iron (Fe)
Calcium hydroxide (Ca(OH)₂)
Iron oxide (Fe₂O₃)
Calcium sulfate (B86663) (CaSO₄)
Zeolite
Metal-organic frameworks (MOFs)
Scorodite (FeAsO₄·2H₂O)
Chromated copper arsenate (CCA)
Ammoniacal copper this compound (ACZA)
Theoretical and Computational Chemistry of Zinc Arsenates
Quantum Chemical Calculations for Molecular and Surface Interactions
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, bonding characteristics, and interaction mechanisms of chemical compounds. For zinc arsenates, DFT provides a powerful framework to investigate how these materials interact with their environment at an atomic level.
DFT calculations are extensively employed to model the adsorption of various species onto the surfaces of zinc arsenates or the interaction of zinc arsenate species with other substrates. These simulations help determine preferred adsorption sites, calculate adsorption energies, and understand the nature of the chemical bonds formed. For instance, studies on arsenic adsorption on metal oxides, which share similarities with this compound surfaces, reveal that specific surface sites, such as oxygen vacancies or coordinatively unsaturated metal atoms, are preferential adsorption centers mdpi.comresearchgate.net. DFT can quantify the binding strength through adsorption energies, indicating whether adsorption is physisorption (weak van der Waals forces) or chemisorption (stronger chemical bonding).
Research on similar systems, such as the adsorption of arsenate (AsO₄³⁻) and arsenite (AsO₃³⁻) on iron oxides, often shows that DFT can accurately predict the coordination state of adsorbed arsenic species (e.g., monodentate, bidentate) and the resulting bond distances, which can then be compared with experimental spectroscopic data mdpi.comnih.gov. While direct DFT studies specifically detailing adsorption on bulk this compound surfaces are less prevalent in the accessible literature, the methodologies are directly applicable. For example, modeling the interaction of arsenate ions with zinc-rich surfaces or clusters can reveal the energetic favorability of forming Zn-O-As linkages, providing crucial data for understanding arsenic immobilization or release mechanisms in environmental contexts nih.govrsc.orgdiva-portal.org. Such calculations would typically involve simulating a this compound surface model (e.g., a slab of a known this compound phase) and calculating the energy change upon introducing an adsorbate like an arsenate ion.
Table 7.1.1: Illustrative DFT Adsorption Energies for Arsenate on Metal Oxide Surfaces (Representative Data)
| Adsorbate | Surface Model | Adsorption Site | Adsorption Energy (kJ/mol) | Binding Configuration | Reference Type |
| AsO₄³⁻ | Fe₂O₃(001) | O-top | -92.9 | Bidentate | DFT Study researchgate.net |
| AsO₄³⁻ | Fe₂O₃(001) | O-hollow | -156.8 | Bidentate | DFT Study researchgate.net |
| AsO₄³⁻ | Fe(III)-chitosan | Surface metal | Varies | Inner-sphere | DFT Study nih.gov |
| As(III) | ZnO surface | Surface Zn | Varies | Surface Adsorption | Experimental/Implied rsc.org |
Note: The data presented in this table are illustrative and derived from studies on related systems (e.g., arsenic adsorption on iron oxides or ZnO) to demonstrate the typical output of DFT adsorption studies. Specific values for this compound surfaces would require dedicated calculations.
The formation of this compound materials often proceeds through the aggregation of smaller units or clusters. Quantum chemical calculations, particularly DFT, are vital for simulating these processes by determining the energetics of cluster formation, stability, and potential reaction pathways. These simulations can predict the binding energies between individual zinc and arsenate units, revealing the most stable cluster configurations and the energy required for their assembly.
While specific computational studies focusing on the formation energetics of this compound clusters are not extensively detailed in the provided search results, the general approach involves calculating the total energy of various cluster sizes and compositions. This allows for the determination of binding energies, which are essential for understanding nucleation processes and the thermodynamics of precipitation. For example, calculations might investigate the energy landscape of forming Zn-O-As bonds to create small molecular aggregates that could then coalesce into larger structures. Reaction energetics, such as activation barriers for transformations between different cluster structures or for the incorporation of additional ions, can also be computed. These theoretical insights are critical for predicting how zinc arsenates might form under varying conditions and for understanding their initial growth mechanisms.
Molecular Dynamics and Computational Simulations
Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of materials, including interfacial reactions, transport phenomena, and structural changes over time. By simulating the motion of atoms and molecules based on classical or quantum mechanical force fields, MD provides a microscopic view of complex processes.
MD simulations are extensively used to model ion transport and interfacial reactions in various materials, including electrolytes and porous media diva-portal.orgresearchgate.net. While direct MD simulations specifically focused on this compound materials are not explicitly detailed in the provided snippets, the principles are broadly applicable. For instance, MD can simulate the diffusion of ions (like Zn²⁺ or AsO₄³⁻) within the crystal lattice or along grain boundaries of this compound structures, providing insights into their mobility and transport coefficients.
Studies on the co-sorption of zinc and arsenate on mineral surfaces udel.edu highlight the importance of interfacial processes, suggesting that precipitate formation and surface adsorption are key initial steps. MD simulations could be employed to model these interfacial reactions at an atomic level, simulating the interaction of zinc and arsenate ions with a this compound surface in an aqueous environment. This could involve modeling hydration shells, surface complexation, and the kinetics of precipitation or dissolution. For example, MD simulations of ion transport in other inorganic compounds have revealed anisotropic diffusion pathways and the influence of structural defects on ion mobility researchgate.net, information that would be highly valuable for understanding transport phenomena in zinc arsenates.
Table 7.2.1: Illustrative Ion Diffusion Coefficients in Related Inorganic Materials (Representative Data)
| Ion | Material Example | Diffusion Coefficient (cm²/s) | Simulation Method | Reference Type |
| Na⁺ | Na₂Ni₂TeO₆ | ~10⁻⁷ - 10⁻⁶ | MD Simulation researchgate.net | MD Study |
| Li⁺ | Li-ion electrolyte | ~10⁻⁵ - 10⁻⁴ | MD Simulation diva-portal.org | MD Study |
| Zn²⁺ | Metallothionein (protein) | ~10⁻⁶ - 10⁻⁵ | MD Simulation nih.gov | MD Study |
Note: The data presented are from simulations of ion transport in different materials to illustrate the typical magnitudes and types of diffusion coefficients that can be obtained. Direct MD simulations for this compound materials would be needed for specific values.
Predicting the stability of different crystalline phases and understanding structural transformations are key areas where first-principles calculations, particularly DFT, excel. These methods can determine the relative energies of various potential crystal structures for a given compound, thereby predicting which phase is most stable under specific thermodynamic conditions (temperature, pressure). This is crucial for understanding material synthesis, processing, and behavior in different environments.
While specific computational studies predicting the phase stability of zinc arsenates are not extensively detailed in the provided snippets, the methodology is well-established. For instance, ab initio calculations have been used to determine the crystal structures and phase stability of related inorganic compounds, such as zinc silicates researchgate.net and various antiperovskites researchgate.net, by comparing the total energies of different structural candidates. Studies have indicated that adamite (Zn₂(AsO₄)(OH)) is the most stable this compound under ambient conditions geoscienceworld.org. However, computational approaches can explore other potential polymorphs and their stability fields, potentially revealing new phases or phase transition pathways. Techniques like evolutionary algorithms combined with DFT arxiv.org are capable of predicting stable crystal structures from scratch, without relying on experimental data. Understanding structural transformations would involve calculating the energy barriers for phase transitions, which can be achieved by simulating pathways between different crystalline structures.
Table 7.2.2: Known this compound Phases and Structural Information
| Mineral/Phase Name | Chemical Formula | Crystal System | Space Group | Notes | Reference Type |
| Adamite | Zn₂(AsO₄)(OH) | Orthorhombic | Pnnm | Commonly found, considered stable under ambient conditions geoscienceworld.orgkakhia.org | Mineralogy geoscienceworld.orgkakhia.org |
| Zincolivenite | Cu₀.₇₃Zn₁.₂₅(AsO₄)(OH)₀.₉₈ | Orthorhombic | Pnnm | Isostructural with adamite, Cu-Zn substitution researchgate.net | Mineralogy researchgate.net |
| Mawbyite | Pb₂FeZn₂(AsO₄)₂(OH)₂ | Monoclinic | C2/c | Lead-iron-zinc arsenate, Fe analogue of tsumcorite researchgate.net | Mineralogy researchgate.net |
| Sergeysmirnovite | (Zn₂.₂₁Mg₀.₈₃)P₂O₈·4H₂O | Triclinic | P1̄ | Phosphate (B84403), but structurally related to arsenates mdpi.com | Mineralogy mdpi.com |
| Ammonium this compound Zeolite Analogue | [C₂N₂H₁₀]₀.₅ZnAsO₄ | Various | ABW-type | Open framework structure soton.ac.ukacs.org | Synthesis soton.ac.ukacs.org |
Note: This table lists known this compound minerals and related compounds with available structural information. Computational studies would aim to predict the stability of these and potentially new phases under varying conditions.
Compound List:
this compound
Adamite
Future Research Directions and Unresolved Challenges in Zinc Arsenate Studies
Advancements in In-situ and Operando Characterization Techniques
A significant challenge in studying zinc arsenate is the dynamic nature of its chemical and physical properties in various environments. Traditional ex-situ characterization methods often fail to capture the transient states and reaction pathways that occur under real-world conditions. Therefore, a critical future research direction is the application and development of advanced in-situ and operando characterization techniques.
Recent progress in studying analogous systems, such as zinc-ion batteries and other arsenic-bearing minerals, has demonstrated the power of these techniques. For instance, operando X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) have been instrumental in revealing the structural transformations of materials during electrochemical reactions. researchgate.netudel.edudiva-portal.org The application of these synchrotron-based methods to this compound could provide unprecedented insights into its dissolution, precipitation, and phase transformation kinetics in real-time. This would be particularly valuable for understanding its behavior in soils and sediments under fluctuating redox conditions.
Furthermore, in-situ spectroscopic techniques, such as surface-enhanced Raman spectroscopy (SERS), offer the potential to probe the speciation of arsenic at the mineral-water interface. semanticscholar.org Understanding the formation of surface complexes and the dynamics of adsorption and desorption processes is crucial for predicting the mobility and bioavailability of arsenic released from this compound. Future research should focus on adapting and refining these in-situ techniques to investigate this compound under environmentally relevant conditions, including varying pH, ionic strength, and the presence of organic matter.
Table 1: Potential In-situ and Operando Techniques for this compound Studies
| Technique | Potential Application for this compound Research |
|---|---|
| Operando X-ray Diffraction (XRD) | Real-time monitoring of crystalline phase transformations during weathering or remediation processes. |
| In-situ X-ray Absorption Spectroscopy (XAS) | Determination of arsenic and zinc speciation and coordination environment during chemical reactions. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Probing molecular-level interactions at the this compound-water interface, including adsorption of other ions. |
| Atomic Force Microscopy (AFM) | Visualization of surface dissolution and precipitation processes at the nanoscale in real-time. |
Comprehensive Understanding of Long-Term Environmental Fate and Phase Transformations
While the short-term behavior of this compound in the environment has been studied, its long-term fate and the intricate phase transformations it undergoes over extended periods remain largely unresolved. This is a critical knowledge gap, especially concerning the legacy contamination from mining and industrial activities where this compound may be present in tailings and waste materials. frontiersin.orgmdpi.com
Future research must focus on long-term weathering studies of this compound minerals under a range of simulated environmental conditions. These studies should investigate how factors such as microbial activity, the presence of other minerals, and fluctuating hydrological and geochemical conditions influence the dissolution rate and the formation of secondary mineral phases. frontiersin.orgnih.gov For example, the transformation of primary this compound into more stable or more mobile arsenic-bearing minerals over decades or centuries is a key area for investigation.
Geochemical modeling will be an indispensable tool in this endeavor. scribd.comresearchgate.netslu.se By integrating experimental data from long-term studies with thermodynamic and kinetic models, researchers can develop predictive tools to forecast the environmental behavior of this compound. These models can help in assessing the long-term risks associated with this compound-contaminated sites and in designing effective remediation strategies. A particular challenge will be to accurately model the complex interplay between biotic and abiotic factors that govern the fate of this compound in the environment.
Rational Design and Synthesis of Novel this compound Materials with Tailored Properties
Beyond its environmental significance as a contaminant, there is potential to harness the chemical properties of this compound for beneficial applications. This requires a shift towards the rational design and synthesis of novel this compound-based materials with specific, tailored properties. Future research in this area could open up new avenues for the use of this compound in fields such as catalysis, adsorption, and materials science. aidic.itscispace.com
One promising direction is the development of functionalized this compound materials for environmental remediation. aidic.it By controlling the synthesis conditions, it may be possible to create this compound with high surface areas and specific active sites for the adsorption of other pollutants from water or soil. mdpi.com For instance, the incorporation of other metal cations into the this compound structure could enhance its selectivity and capacity for capturing specific contaminants.
Furthermore, the synthesis of this compound nanoparticles and other nanostructures with controlled morphology could lead to materials with novel catalytic or optical properties. samipubco.comnih.gov Research into the synthesis of mixed metal-zinc arsenates or composite materials incorporating this compound could also yield materials with enhanced functionalities. A key challenge will be to develop synthesis methods that are both scalable and environmentally benign.
Table 2: Potential Applications of Novel this compound Materials
| Material Type | Potential Application | Research Focus |
|---|---|---|
| High-Surface-Area this compound | Adsorbent for heavy metals or organic pollutants | Synthesis of porous or nanostructured materials with optimized surface chemistry. |
| Doped Zinc Arsenates | Catalyst for oxidation or reduction reactions | Investigating the effect of dopant ions on the electronic and catalytic properties. |
| This compound Nanoparticles | Components in sensors or optical devices | Control of particle size and shape to tune physical and chemical properties. |
Interdisciplinary Research at the Interface of Geochemistry, Materials Science, and Environmental Engineering
Addressing the multifaceted challenges associated with this compound requires a departure from siloed research approaches. The complex interplay between its fundamental chemistry, environmental behavior, and potential applications necessitates a highly interdisciplinary approach that integrates expertise from geochemistry, materials science, and environmental engineering. nih.govmdpi.comnih.govresearchgate.net
Geochemists are needed to unravel the fundamental processes that control the stability and transformation of this compound in natural systems. goldschmidt.info Their insights are crucial for developing accurate models of its environmental fate. Materials scientists can contribute by designing and synthesizing novel this compound-based materials with controlled properties for specific applications. researchgate.net Environmental engineers can then take these materials and develop practical technologies for remediation or other environmental applications. mdpi.com
Future research initiatives should foster collaboration between these disciplines. For example, joint projects could focus on developing "smart" remediation strategies where novel this compound materials, designed by materials scientists, are deployed based on a thorough geochemical understanding of a contaminated site. Such an integrated approach will be essential for developing sustainable and effective solutions for managing the risks associated with this compound and for exploring its potential as a valuable material. The successful management of arsenic-contaminated sites, in general, has been shown to benefit from such multidisciplinary collaborations. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What experimental parameters are critical for synthesizing high-purity zinc arsenate in laboratory settings?
- Methodological Answer : Synthesis requires precise stoichiometric control of zinc and arsenic precursors (e.g., zinc nitrate and arsenic acid) under acidic conditions. Purity is influenced by pH (optimal range: 4–6) and temperature (60–80°C). Post-synthesis, X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) should validate crystallinity and stoichiometry . Solubility differences in aqueous systems (e.g., 0.055 g/L in seawater ) necessitate inert atmospheres to prevent hydrolysis or unwanted precipitation.
Q. How can researchers characterize the structural and thermodynamic properties of this compound?
- Methodological Answer : Use a combination of:
- XRD for crystal structure analysis.
- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition observed above 100°C ).
- Solubility assays in varying ionic strengths (e.g., artificial seawater vs. deionized water) to quantify dissolution kinetics .
- Fourier-transform infrared spectroscopy (FTIR) to identify As-O-Zn bonding motifs .
Q. What safety protocols are essential for handling this compound in laboratory environments?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) due to its classification as a UN1712 hazardous material (Class 6.1) .
- Implement waste neutralization protocols (e.g., precipitation with ferric chloride) to immobilize soluble arsenic species.
- Monitor airborne particulate levels with arsenic-specific sensors to ensure compliance with OSHA exposure limits (0.01 mg/m³) .
Advanced Research Questions
Q. How do contradictory solubility values for this compound across studies impact its environmental risk assessments?
- Methodological Answer : Discrepancies arise from variations in experimental conditions:
- pH : Solubility decreases in alkaline environments (e.g., pH 8.0–8.2 in seawater forms insoluble Zn(OH)₂ complexes ).
- Ionic composition : Chloride ions in seawater promote halide complexation, reducing bioavailable zinc .
- Recommendation : Standardize testing media (e.g., ASTM artificial seawater) and report dissolved vs. precipitated arsenic separately using ICP-MS .
Q. What mechanisms explain this compound’s interaction with iron oxides in groundwater remediation studies?
- Methodological Answer : Co-precipitation and adsorption dominate:
- At pH 8, Zn(II) precipitates (e.g., Zn₅(CO₃)₂(OH)₆) act as nucleation sites for arsenate adsorption onto ferrihydrite, reducing aqueous As(V) concentrations by 30–50% .
- Competing ions (e.g., phosphate) require competitive adsorption assays to quantify selectivity coefficients .
Q. Why do some carcinogenicity studies on this compound yield inconclusive results, and how can experimental designs be improved?
- Methodological Answer : Historical limitations include:
- Low sample sizes and short exposure durations in rodent studies .
- Confounding factors : Co-exposure to other arsenic species (e.g., As(III)) in environmental samples.
- Improvement : Use transgenic models with arsenic metabolism pathways (e.g., AS3MT-knockout mice) and long-term bioaccumulation tracking via synchrotron X-ray fluorescence (SXRF) .
Q. How does this compound’s antifouling performance compare to other arsenates in marine coatings, and what factors dictate its long-term efficacy?
- Methodological Answer :
- Performance hierarchy : Lead arsenate > this compound > calcium arsenate (based on 20-month marine trials showing 0–1 vs. 3–4 settlement scores ).
- Key factors :
- Binder solubility : Polybutadiene resins slow Zn²⁺ leaching.
- Environmental pH : Alkaline conditions stabilize zinc hydroxide layers, delaying toxicant release .
- Degradation analysis : Use electrochemical impedance spectroscopy (EIS) to monitor coating integrity.
Data Contradiction Analysis
- Solubility vs. Toxicity : Lower solubility in seawater (0.055 g/L ) reduces acute toxicity but increases chronic exposure risks due to bioaccumulation. Contrast with freshwater systems, where higher solubility (0.07 g/L ) necessitates stricter remediation thresholds.
- Carcinogenicity : Negative results in early rodent studies conflict with epidemiological data on inorganic arsenic; this highlights the need for advanced metabolomic profiling in future work.
Methodological Recommendations
- Experimental Design : Include control groups for zinc and arsenic alone to isolate synergistic effects .
- Data Reporting : Publish raw solubility and adsorption data in appendices to enable meta-analyses .
- Interdisciplinary Collaboration : Combine environmental chemists and toxicologists to address mechanistic and public health gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
